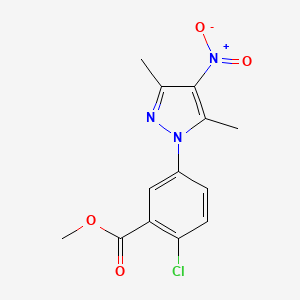
methyl 2-chloro-5-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-chloro-5-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)benzoate is a complex organic compound that features a benzoate ester linked to a pyrazole ring This compound is notable for its unique structural components, which include a chloro substituent, nitro group, and dimethyl groups on the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-5-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)benzoate typically involves multi-step organic reactions. One common approach starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the formation of the pyrazole ring through cyclization reactions involving hydrazine derivatives. The chloro substituent is introduced via halogenation reactions, and the esterification step involves the reaction of the carboxylic acid with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Conversion of the nitro group to an amine.
Reduction: Formation of the corresponding carboxylic acid from the ester.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-chloro-5-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-chloro-5-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)benzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and ester groups can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate: Lacks the nitro group, resulting in different reactivity and applications.
Methyl 2-chloro-5-(4-nitro-1H-pyrazol-1-yl)benzoate: Lacks the dimethyl groups, affecting its steric and electronic properties.
Uniqueness
The presence of both nitro and chloro groups, along with the ester functionality, makes it a versatile compound in synthetic chemistry and research .
Properties
Molecular Formula |
C13H12ClN3O4 |
|---|---|
Molecular Weight |
309.70 g/mol |
IUPAC Name |
methyl 2-chloro-5-(3,5-dimethyl-4-nitropyrazol-1-yl)benzoate |
InChI |
InChI=1S/C13H12ClN3O4/c1-7-12(17(19)20)8(2)16(15-7)9-4-5-11(14)10(6-9)13(18)21-3/h4-6H,1-3H3 |
InChI Key |
CMVDDODZMQLRIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC(=C(C=C2)Cl)C(=O)OC)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















